1-(2-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the pyrrolidine ring, which also contains a carboxylic acid and a ketone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. The reaction typically takes place in an organic solvent such as acetonitrile or tetrahydrofuran, under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may include steps such as hydrogenation, filtration, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine: This compound is a potassium-competitive acid blocker used in the treatment of acid-related disorders.
2-Fluorophenylboronic acid: Used in various organic reactions, including Suzuki-Miyaura coupling.
Uniqueness
1-(2-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a pyrrolidine ring with a carboxylic acid and ketone group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H10FNO3 |
---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H10FNO3/c12-7-3-1-2-4-8(7)13-9(11(15)16)5-6-10(13)14/h1-4,9H,5-6H2,(H,15,16) |
InChI Key |
TZEFHKYJKLDFQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.